molecular formula C10H11N3O2 B12602906 4-Hydrazinyl-8-methoxyquinolin-2(1H)-one CAS No. 649748-90-3

4-Hydrazinyl-8-methoxyquinolin-2(1H)-one

Katalognummer: B12602906
CAS-Nummer: 649748-90-3
Molekulargewicht: 205.21 g/mol
InChI-Schlüssel: WFJPUKICSOKHJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydrazinyl-8-methoxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-8-methoxyquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Methoxylation: The methoxy group is introduced using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydrazinyl-8-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the quinoline ring or the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions can introduce various functional groups into the quinoline ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Hydrazinyl-8-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydrazinylquinoline: Lacks the methoxy group but shares the hydrazinyl functionality.

    8-Methoxyquinoline: Contains the methoxy group but lacks the hydrazinyl group.

    Quinoline-2(1H)-one: The parent compound without the hydrazinyl and methoxy groups.

Uniqueness

4-Hydrazinyl-8-methoxyquinolin-2(1H)-one is unique due to the presence of both hydrazinyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

649748-90-3

Molekularformel

C10H11N3O2

Molekulargewicht

205.21 g/mol

IUPAC-Name

4-hydrazinyl-8-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H11N3O2/c1-15-8-4-2-3-6-7(13-11)5-9(14)12-10(6)8/h2-5H,11H2,1H3,(H2,12,13,14)

InChI-Schlüssel

WFJPUKICSOKHJA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=C1NC(=O)C=C2NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.